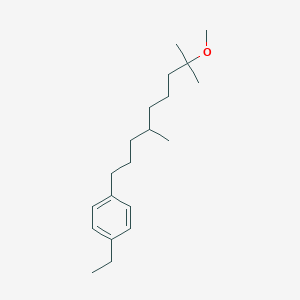
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene is a complex organic compound with the molecular formula C21H36O It is known for its unique structure, which includes a benzene ring substituted with an ethyl group and a long alkyl chain containing methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: It serves as a model compound for studying electrophilic aromatic substitution reactions and the effects of substituents on reactivity.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: It is used in the synthesis of various specialty chemicals and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and alkyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-methoxybenzene: Similar in structure but lacks the long alkyl chain.
4-Ethylanisole: Contains an ethyl and methoxy group on the benzene ring but with a simpler structure.
1-Methoxy-4-ethylbenzene: Another isomer with a different substitution pattern.
Uniqueness
1-Ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene is unique due to its long alkyl chain with multiple substituents, which imparts distinct chemical and physical properties
Properties
CAS No. |
53832-43-2 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-ethyl-4-(8-methoxy-4,8-dimethylnonyl)benzene |
InChI |
InChI=1S/C20H34O/c1-6-18-12-14-19(15-13-18)11-7-9-17(2)10-8-16-20(3,4)21-5/h12-15,17H,6-11,16H2,1-5H3 |
InChI Key |
JGCKDDQJFHQRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



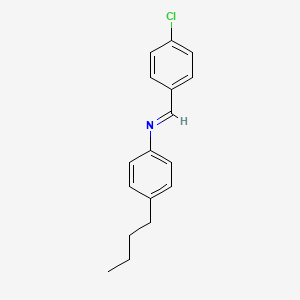
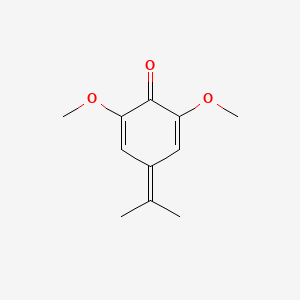
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
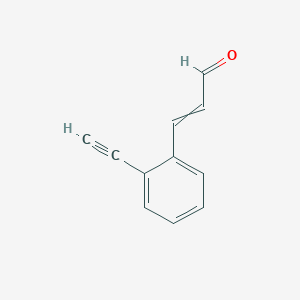
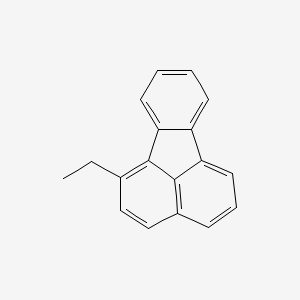
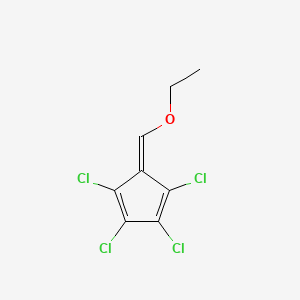
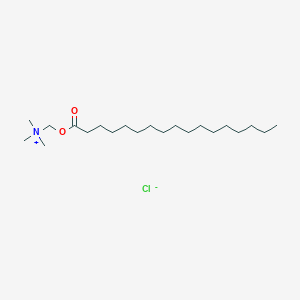
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)

![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)

![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
